![molecular formula C21H25N3O2S B2777714 1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone CAS No. 876941-58-1](/img/structure/B2777714.png)
1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone
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Description
1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H25N3O2S and its molecular weight is 383.51. The purity is usually 95%.
The exact mass of the compound 1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- Liu et al. (2012) explored the synthesis and crystal structure of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives, including those with oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, which relate to the chemical structure of the compound . Their research included comprehensive structural confirmation through various spectroscopic methods and single crystal X-ray diffraction analysis (Liu et al., 2012).
Antimicrobial Activity
- Puthran et al. (2019) synthesized novel Schiff bases using derivatives similar to the compound of interest, which exhibited notable in vitro antimicrobial activity, suggesting potential applications in combating microbial infections (Puthran et al., 2019).
- Landage et al. (2019) developed new compounds that include a (2-hydroxyphenyl)(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)methanone structure, showcasing significant antibacterial activities, which align with the antimicrobial potential of the compound in focus (Landage et al., 2019).
Antitumor Activity
- Gomha et al. (2016) investigated bis-pyrazolyl-thiazoles incorporating the thiophene moiety for anti-tumor agents, demonstrating the compound's relevance in cancer research, particularly in hepatocellular carcinoma treatment (Gomha et al., 2016).
Molecular Docking and ADMET Studies
- Satya et al. (2022) conducted molecular docking and ADMET studies on a structurally related compound, Ethanone 1-(2-hydroxy-5-methyl phenyl), which showed significant binding efficacy with proteins in Staphylococcus aureus. This research highlights the compound's potential in drug discovery and development (Satya et al., 2022).
Antidepressant Activity
- Mathew et al. (2014) synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, demonstrating antidepressant activity in preclinical evaluations. This suggests the compound's relevance in neuropsychiatric research (Mathew et al., 2014).
Antifungal Activity
- Fedotov et al. (2022) synthesized derivatives incorporating pyrazole and 1,2,4-triazole, showing potential antifungal activity. This indicates the compound's utility in developing new antifungal agents (Fedotov et al., 2022).
properties
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-15-8-10-23(11-9-15)14-21(26)24-18(16-5-2-3-6-19(16)25)13-17(22-24)20-7-4-12-27-20/h2-7,12,15,18,25H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTYGQPQDWOICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone |
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